molecular formula C14H19IO2S B6246657 2-[(6-iodohexyl)sulfanyl]phenyl acetate CAS No. 217187-59-2

2-[(6-iodohexyl)sulfanyl]phenyl acetate

Cat. No.: B6246657
CAS No.: 217187-59-2
M. Wt: 378.3
InChI Key:
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Description

This compound is characterized by its molecular formula C14H19IO2S and a molecular weight of 378.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-iodohexyl)sulfanyl]phenyl acetate typically involves the reaction of 2-mercaptophenyl acetate with 6-iodohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-iodohexyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acetate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include the corresponding alcohol.

Scientific Research Applications

2-[(6-iodohexyl)sulfanyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-iodohexyl)sulfanyl]phenyl acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the iodine atom can participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-bromohexyl)sulfanyl]phenyl acetate
  • 2-[(6-chlorohexyl)sulfanyl]phenyl acetate
  • 2-[(6-fluorohexyl)sulfanyl]phenyl acetate

Uniqueness

2-[(6-iodohexyl)sulfanyl]phenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

CAS No.

217187-59-2

Molecular Formula

C14H19IO2S

Molecular Weight

378.3

Purity

95

Origin of Product

United States

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